Detiviciclovir
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Overview
Description
Preparation Methods
Detiviciclovir can be synthesized through various chemical routes. One common method involves the use of high-throughput molecular docking to identify potential inhibitors, followed by the preparation of solid dispersions to improve solubility and bioavailability . The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
Detiviciclovir undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, sodium orthophosphate buffer, and various solvents . The major products formed from these reactions are typically other nucleoside analogues, which can be analyzed using high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Detiviciclovir has been extensively studied for its antiviral properties. It has shown promise in the treatment of hepatitis B and other infectious diseases . In addition to its medical applications, this compound is also used in scientific research to study the metabolism and disposition of antiviral nucleoside analogues in isolated perfused rat liver . The compound’s ability to inhibit viral replication makes it a valuable tool in virology and pharmacology research .
Mechanism of Action
Detiviciclovir exerts its antiviral effects by inhibiting viral DNA polymerase, an enzyme critical for viral replication . The compound is incorporated into the viral DNA, leading to chain termination and preventing the virus from replicating . This mechanism is similar to that of other nucleoside analogues, such as acyclovir and valacyclovir .
Comparison with Similar Compounds
Detiviciclovir is similar to other antiviral nucleoside analogues, such as acyclovir, valacyclovir, and ganciclovir . this compound is unique in its specific molecular structure and its ability to inhibit a broader range of viral DNA polymerases . This makes it a valuable addition to the arsenal of antiviral drugs, particularly for treating infections that are resistant to other nucleoside analogues .
Properties
CAS No. |
220984-26-9 |
---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C9H13N5O2/c10-9-11-1-7-8(13-9)14(5-12-7)2-6(3-15)4-16/h1,5-6,15-16H,2-4H2,(H2,10,11,13) |
InChI Key |
PIWJGZWZNOWIGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CC(CO)CO |
Origin of Product |
United States |
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